19-羟基紫杉醇 III

描述

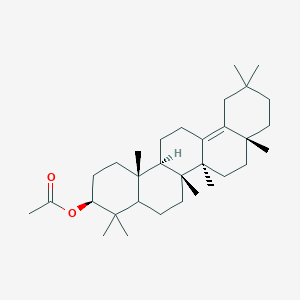

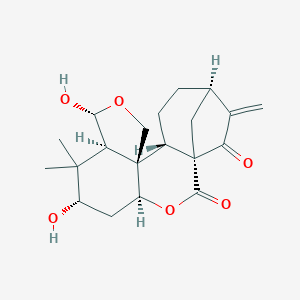

19-Hydroxybaccatin III is a naturally occurring taxane diterpenoid compound isolated from the leaves and twigs of various Taxus species, such as Taxus yunnanensis and Taxus sumatrana . This compound is a member of the Taxol family, which is renowned for its significant anticancer properties . 19-Hydroxybaccatin III serves as an important intermediate in the synthesis of chemotherapeutic agents, particularly Taxol (paclitaxel), which is widely used in cancer treatment.

科学研究应用

19-Hydroxybaccatin III has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of complex taxane derivatives.

Biology: The compound is studied for its role in the biosynthesis of taxane diterpenoids.

作用机制

Target of Action

19-Hydroxybaccatin III is a compound isolated from the leaves and twigs of Taxus sumatrana It’s structurally similar to other taxanes, which are known to target microtubules .

Mode of Action

Taxanes are known to bind to the β-subunit of tubulin within microtubules, stabilizing them against depolymerization and thus inhibiting cell division .

Biochemical Pathways

Given its potential similarity to other taxanes, it may affect the microtubule dynamics, disrupting the normal function of the mitotic spindle, which is crucial for cell division .

Pharmacokinetics

Related taxanes have been shown to have varying degrees of bioavailability, depending on their specific structure

Result of Action

Based on its structural similarity to other taxanes, it may induce cell cycle arrest and apoptosis in cancer cells

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the activity of similar compounds

生化分析

Cellular Effects

It is known that taxane diterpenoids, a group to which 19-Hydroxybaccatin III belongs, have significant effects on various types of cells and cellular processes . They influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that taxane diterpenoids, a group to which 19-Hydroxybaccatin III belongs, are involved in complex metabolic pathways

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxybaccatin III typically involves the extraction of taxane diterpenoids from the bark, leaves, or twigs of Taxus species. The compound can be isolated through bioassay-guided separation techniques . The extraction process often employs solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Industrial Production Methods: Industrial production of 19-Hydroxybaccatin III involves large-scale extraction from Taxus species, followed by purification using chromatographic techniques. The compound is then crystallized to achieve high purity levels, typically greater than 98% .

化学反应分析

Types of Reactions: 19-Hydroxybaccatin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to produce derivatives with enhanced biological activity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like acetic anhydride and benzoyl chloride.

Major Products Formed: The major products formed from these reactions include various derivatives of 19-Hydroxybaccatin III, such as 10-deacetylbaccatin III and baccatin III, which are key intermediates in the synthesis of Taxol .

相似化合物的比较

- Baccatin III

- 10-Deacetylbaccatin III

- Baccatin VIII

- Baccatin IX

- Baccatin X

Comparison: 19-Hydroxybaccatin III is unique due to the presence of a hydroxyl group at the 19th position, which distinguishes it from other baccatin derivatives . This structural feature contributes to its specific reactivity and its role as a key intermediate in the synthesis of Taxol .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10R,12R,15S)-4,12-diacetyloxy-1,9,15-trihydroxy-10-(hydroxymethyl)-14,17,17-trimethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38O12/c1-15-19(35)12-31(39)26(42-27(38)18-9-7-6-8-10-18)24-29(13-32,20(36)11-21-30(24,14-40-21)43-17(3)34)25(37)23(41-16(2)33)22(15)28(31,4)5/h6-10,19-21,23-24,26,32,35-36,39H,11-14H2,1-5H3/t19-,20-,21+,23+,24-,26-,29+,30-,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDMVWLQJZBPIU-VHLOTGQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78432-78-7 | |

| Record name | 19-Hydroxybaccatin III | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078432787 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural difference between 19-Hydroxybaccatin III and Taxol, and how does this impact their biological activity?

A: 19-Hydroxybaccatin III and Taxol (paclitaxel) are both taxanes found in Taxus species. The key structural difference lies in the presence of a bulky ester side chain at the C13 position in Taxol, which is absent in 19-Hydroxybaccatin III [, ]. This seemingly small structural difference leads to significant differences in their biological activity. Taxol exhibits potent antimitotic activity by stabilizing microtubules, ultimately leading to cell cycle arrest and apoptosis []. In contrast, 19-Hydroxybaccatin III, lacking the C13 side chain, shows little to no activity on mammalian microtubules and exhibits weaker cytotoxicity [, ].

Q2: How does the content of 19-Hydroxybaccatin III fluctuate throughout the year in Taxus wallichiana, and what are the implications for harvesting?

A: Seasonal variations significantly influence the accumulation of taxanes like 19-Hydroxybaccatin III in Taxus wallichiana. Studies have shown that the content of 19-Hydroxybaccatin III in the needles of this species peaks around June and July, coinciding with the start of the flushing period []. This peak content reaches approximately 0.032% in dried needles. The lowest levels are observed during January and February []. This highlights the importance of strategic harvesting to maximize the yield of 19-Hydroxybaccatin III for potential pharmaceutical applications. Harvesting during the peak months of June and July ensures the highest concentration of this valuable taxane precursor.

Q3: Can 19-Hydroxybaccatin III be used as a starting material for the synthesis of other antitumor agents?

A: Yes, despite its lower intrinsic antitumor activity compared to Taxol, 19-Hydroxybaccatin III serves as a crucial precursor in the semi-synthesis of other potent antitumor taxanes []. This is possible due to its baccatin III core structure, which can be chemically modified to introduce the desired functionalities found in active taxanes. This approach offers a sustainable alternative to relying solely on the extraction of naturally occurring Taxol, which is present in limited quantities in yew trees.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2',5',9',10',13'-Pentaacetyloxy-1'-hydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-7'-yl) acetate](/img/structure/B197895.png)

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)